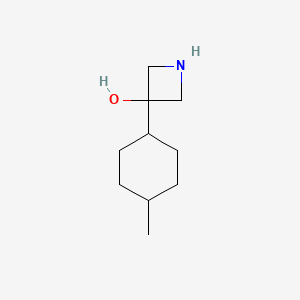

3-(4-Methylcyclohexyl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3-(4-methylcyclohexyl)azetidin-3-ol |

InChI |

InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)10(12)6-11-7-10/h8-9,11-12H,2-7H2,1H3 |

InChI Key |

VTVCGILSVXKTNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C2(CNC2)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 4 Methylcyclohexyl Azetidin 3 Ol

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity. rsc.org This inherent instability facilitates various ring-opening reactions, providing a versatile platform for the synthesis of diverse molecular architectures.

Nucleophilic Ring Opening of Azetidinium Intermediates

The quaternization of the azetidine nitrogen to form an azetidinium salt dramatically increases the ring's susceptibility to nucleophilic attack. daneshyari.comyoutube.com This process involves the formation of a positively charged nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates cleavage of the C-N bonds.

The regioselectivity of the nucleophilic attack on the azetidinium intermediate is a critical aspect, influenced by steric and electronic factors of the substituents on the ring. organic-chemistry.org In the case of 3-(4-methylcyclohexyl)azetidin-3-ol, the bulky 4-methylcyclohexyl group at the C3 position would sterically hinder nucleophilic attack at this site. Consequently, nucleophiles are more likely to attack the less substituted C2 or C4 positions. The precise outcome is also dependent on the nature of the nucleophile and the reaction conditions. organic-chemistry.orgnih.gov Common nucleophiles employed in these reactions include halides, amines, and alkoxides. organic-chemistry.org

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents, such as the 4-methylcyclohexyl group, disfavor nucleophilic attack at the substituted carbon. |

| Electronic Effects | The electron-withdrawing or -donating nature of substituents can influence the electrophilicity of adjacent carbons. |

| Nucleophile | The size and reactivity of the nucleophile can determine the site of attack. |

| Solvent | Polar protic solvents can stabilize the transition state and influence the reaction pathway. nih.gov |

Acid-Catalyzed and Thermal Ring Cleavage Processes

Azetidines can undergo ring cleavage under acidic conditions, a process initiated by the protonation of the ring nitrogen. youtube.com This protonation forms an azetidinium ion, which can then be opened by a nucleophile present in the reaction medium, such as the conjugate base of the acid. For instance, treatment with concentrated hydrochloric acid can lead to the formation of 3-halo-1-aminopropane derivatives. youtube.com

Thermal ring cleavage of azetidines is also possible, though it generally requires higher temperatures. The inherent ring strain contributes to the thermodynamic driving force for this process. In some cases, azetidines can undergo spontaneous oligomerization with concomitant ring cleavage, particularly in their free base form. daneshyari.com

A notable rearrangement of 3-hydroxyazetidines can be initiated by a Ritter-type reaction. worktribe.comnih.govacs.orgdurham.ac.uk In the presence of a strong acid and a nitrile, the tertiary alcohol can be eliminated to form a carbocation, which is then trapped by the nitrile. Subsequent intramolecular attack by the newly formed amide can lead to ring expansion and the formation of highly substituted 2-oxazolines. durham.ac.uk

Photoinduced Cycloreversion and Redox-Driven Ring Opening

Photoinduced reactions offer an alternative pathway for azetidine ring cleavage. Photocycloreversion, a process central to DNA repair mechanisms involving azetidine-like structures, can be triggered by light. mdpi.com This reaction can be facilitated by photosensitizers, and the efficiency can be dependent on the stereochemistry of the azetidine. mdpi.com Theoretical studies suggest that one-electron reduction dramatically facilitates the ring-opening of the azetidine heterocycle. mdpi.com

Redox-driven processes can also induce ring opening. The oxidation of the azetidine ring can lower the energy barrier for cleavage, although the process may be slow. mdpi.com Conversely, reduction can significantly promote ring opening. mdpi.com The specific conditions and reagents, such as the choice of photosensitizer, play a crucial role in determining the feasibility and outcome of these reactions. mdpi.com

Reactivity of the Tertiary Hydroxyl Group at C3

The tertiary hydroxyl group at the C3 position of this compound introduces another dimension to its chemical reactivity. This functional group can undergo a variety of transformations, including derivatization and oxidation, although its tertiary nature presents some limitations.

Derivatization Reactions (e.g., Etherification, Esterification)

The tertiary hydroxyl group can be derivatized to form ethers and esters. However, these reactions are often more challenging compared to those with primary or secondary alcohols due to steric hindrance. Stronger reagents or more forcing conditions may be required to achieve these transformations.

Esterification can be achieved using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. Etherification can be accomplished, for example, through a Williamson ether synthesis, although the steric bulk around the tertiary alcohol can hinder the reaction.

| Reaction Type | Reagents | Potential Challenges |

| Esterification | Acyl chlorides, acid anhydrides | Steric hindrance may slow the reaction rate. |

| Etherification | Alkyl halides (with a strong base) | Steric hindrance can lead to competing elimination reactions. |

Oxidation Reactions

The oxidation of the tertiary hydroxyl group in this compound is not possible without cleavage of a carbon-carbon bond. nih.gov Tertiary alcohols are generally resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols. nih.govmsu.edu Attempted oxidation with strong oxidizing agents would likely lead to degradation of the molecule, potentially involving the cleavage of the azetidine ring or the cyclohexyl moiety.

Dehydration Pathways

The tertiary alcohol of this compound is prone to dehydration under acidic conditions, a reaction that can lead to several products depending on the specific reagents and reaction conditions. A primary pathway involves the formation of a stabilized tertiary carbocation at the C3 position upon protonation of the hydroxyl group and subsequent loss of water. This carbocation can then undergo rearrangement or elimination.

One potential and significant rearrangement pathway for 3-hydroxyazetidines involves a Ritter-type reaction cascade. nih.govdurham.ac.ukafricacommons.netrawdatalibrary.networktribe.com In the presence of a nitrile (like acetonitrile) and a strong acid, the initially formed carbocation can be trapped by the nitrile. This is followed by intramolecular attack of the azetidine nitrogen onto the newly formed nitrilium ion, leading to a ring-expanded 2-oxazoline derivative after hydrolysis of the imine intermediate. nih.govdurham.ac.ukafricacommons.netrawdatalibrary.networktribe.com This transformation provides a route to highly substituted 2-oxazolines from 3-hydroxyazetidine precursors. nih.govdurham.ac.ukafricacommons.netrawdatalibrary.networktribe.com

Alternatively, direct elimination of a proton from an adjacent carbon can occur, leading to the formation of an alkene. Given the structure of this compound, elimination could theoretically result in either an exocyclic or an endocyclic double bond within the azetidine ring. However, the formation of the more substituted and thermodynamically stable endocyclic double bond to yield a 3-azetine derivative is generally favored.

The choice of dehydrating agent and reaction conditions is crucial in directing the outcome of the reaction. For instance, strong, non-nucleophilic acids are likely to favor elimination, while the presence of a nucleophilic solvent or reagent like a nitrile can promote rearrangement pathways. nih.govdurham.ac.ukafricacommons.netrawdatalibrary.networktribe.com

Table 1: Potential Dehydration Products of this compound

| Product Name | Structure | Reaction Pathway |

| 1-(4-Methylcyclohexyl)-2,3-dihydro-1H-azete | (Structure of the corresponding azetine) | Elimination |

| 2-Methyl-5-(4-methylcyclohexyl)-4,5-dihydrooxazole | (Structure of the corresponding oxazoline) | Ritter-type Rearrangement |

N-Functionalization and Protecting Group Strategies on the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key site for functionalization. A variety of protecting groups can be introduced to modulate the reactivity of the nitrogen and to facilitate subsequent transformations. The choice of protecting group is critical, especially given the potential for steric hindrance from the bulky 4-methylcyclohexyl substituent at the C3 position.

Commonly used protecting groups for azetidines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups like tosyl (Ts). The Boc group is particularly useful as it can be readily introduced and later removed under acidic conditions. For sterically hindered azetidines, the choice of a less bulky protecting group might be necessary to avoid low reaction yields. Silyl protecting groups, such as the tert-butyldiphenylsilyl (TBDPS) group, have also been employed for labile aziridines and could be applicable to sterically demanding azetidines. nih.gov

The selection of the protecting group can also influence the reactivity of the azetidine ring itself. For example, certain N-substituents can direct the regioselectivity of metallation reactions on the azetidine ring.

Table 2: Common Protecting Groups for the Azetidine Nitrogen

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate, base | Trifluoroacetic acid |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Hydrogenolysis |

| p-Toluenesulfonyl | Ts | Tosyl chloride, base | Strong acid or reducing agents |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, base | Fluoride source (e.g., TBAF) |

Transition Metal-Mediated Transformations and C–C Bond Cleavage Studies

The strained nature of the azetidine ring makes it susceptible to ring-opening and rearrangement reactions catalyzed by transition metals. These transformations can provide access to a diverse range of molecular architectures.

The cleavage of C-C bonds in cyclic alcohols can be facilitated by transition metal catalysts. researchgate.net For a molecule like this compound, a transition metal could coordinate to the hydroxyl group and facilitate the cleavage of one of the adjacent C-C bonds within the azetidine ring. This process, often driven by the release of ring strain, can lead to the formation of linear amino alcohol derivatives or other rearranged products. illinois.edu The specific outcome would depend on the metal catalyst, ligands, and reaction conditions employed. For instance, rhodium catalysts have been shown to mediate the C-C bond cleavage of cyclic alcohols. nih.govsci-hub.se

Direct functionalization of the azetidine ring can be achieved through metallation, typically at the C2 position, followed by trapping with an electrophile. This approach allows for the introduction of a wide range of substituents onto the azetidine core. The regioselectivity of the metallation is often controlled by the nature of the N-protecting group. While N-Boc groups can direct metallation to the C2 position, other substituents might favor different outcomes. The presence of the bulky 3-(4-methylcyclohexyl) group would likely influence the stereoselectivity of such functionalization, directing the incoming electrophile to the less hindered face of the molecule.

Strain-Driven Reactivity in Metal Complexes

The reactivity of azetidines is largely governed by the significant ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. nih.gov This inherent strain can be harnessed as a thermodynamic driving force for a variety of chemical transformations, particularly in the presence of transition metal catalysts. When this compound coordinates to a metal center, the interaction can further activate the strained ring, predisposing it to cleavage and rearrangement reactions.

The coordination of the azetidine nitrogen to a metal complex can induce a polarization of the C-N bonds, making the ring more susceptible to nucleophilic attack or oxidative addition. The presence of the tertiary alcohol at the C3 position and the bulky 4-methylcyclohexyl substituent introduces additional steric and electronic factors that influence the mode of coordination and the subsequent reactivity pathways.

Detailed mechanistic studies on the interaction of this compound with specific metal complexes are limited in the currently available scientific literature. However, by drawing parallels with the known reactivity of other substituted azetidin-3-ols and related strained heterocycles, several potential strain-driven transformation pathways can be postulated. These include, but are not limited to, metal-catalyzed ring-opening, ring-expansion, and rearrangement reactions.

The outcome of such reactions is highly dependent on the nature of the metal catalyst, the ligands in the coordination sphere, and the reaction conditions. For instance, palladium and rhodium complexes are known to be effective catalysts for a variety of transformations involving strained rings. The specific influence of the 4-methylcyclohexyl group on the regioselectivity and stereoselectivity of these potential reactions remains an area ripe for investigation.

Computational and Theoretical Chemistry of 3 4 Methylcyclohexyl Azetidin 3 Ol

Electronic Structure and Bonding Analysis of the Azetidinol (B8437883) System

Quantum chemical methods, such as Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and bonding of the azetidinol system. These calculations provide a detailed map of electron density, molecular orbitals, and the nature of the chemical bonds within the 3-(4-methylcyclohexyl)azetidin-3-ol molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) offers a glimpse into the molecule's reactivity. For azetidin-3-ol (B1332694) derivatives, the HOMO is generally centered on the nitrogen atom, highlighting its nucleophilic nature. In contrast, the LUMO is typically spread across the C-N and C-C bonds of the strained four-membered ring.

The hydroxyl group at the C3 position significantly influences the electronic landscape. The electronegativity of the oxygen atom polarizes the C3-O bond, rendering the C3 carbon atom electrophilic. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair can further modulate the electronic properties and conformational stability of the azetidine (B1206935) ring. While primarily an aliphatic substituent, the 4-methylcyclohexyl group can introduce subtle electronic changes through steric-driven distortions of the molecular geometry.

A theoretical study on related azetidine derivatives highlights that electron transfer processes can significantly impact the stability and reactivity of the ring. One-electron reduction, for example, has been shown to dramatically facilitate the ring-opening of an azetidine heterocycle, a process that is crucial in contexts like DNA repair models. mdpi.com This suggests that the electronic environment of this compound could be manipulated to control its reactivity.

Conformational Analysis and Energetic Landscapes

The three-dimensional shape and flexibility of this compound are key determinants of its interaction with biological targets and its chemical behavior.

To alleviate inherent ring strain, the four-membered azetidine ring is not planar but adopts a puckered conformation. rsc.org This puckering can be described by a dihedral angle; for the parent azetidine molecule, this angle has been found to be 37° through gas-phase electron diffraction. rsc.org For a 3-substituted azetidinol, the hydroxyl group can be in either an axial or equatorial position relative to the ring. The relative stability of these puckered conformers is governed by a delicate balance of steric hindrance and electronic effects, such as the potential for intramolecular hydrogen bonding between the hydroxyl group and the ring nitrogen. In some fluorinated azetidine derivatives, computational studies have shown that favorable interactions between substituents and the nitrogen atom can significantly influence the ring pucker. researchgate.net

Azetidine rings can invert between different puckered conformations through a higher-energy planar transition state. The energy barrier for this ring inversion defines the conformational rigidity of the molecule. cnr.it Compared to the smaller, more strained aziridine (B145994) ring, the energy barrier for ring puckering and nitrogen inversion in azetidine is expected to be lower, allowing for easier interconversion between conformers. cnr.it DFT calculations on related lithiated azetidines have been used to rationalize their dynamic behavior and configurational instability, which involves both ring puckering and inversion at stereocenters. cnr.it

Reaction Mechanism Elucidation Through Quantum Chemical Methods

Quantum chemical calculations are indispensable for mapping out the potential reaction pathways of this compound.

A chemical reaction proceeds from reactants to products via a high-energy transition state. ucsb.edu Identifying the geometry and energy of this transition state is crucial for understanding the reaction mechanism and predicting its rate. ucsb.eduims.ac.jp Computational methods can locate these first-order saddle points on the potential energy surface and calculate the activation energy barrier. ims.ac.jpscm.com

For azetidine systems, these methods have been applied to explain the regioselectivity of ring-formation reactions, demonstrating why the formation of a strained four-membered ring might be kinetically favored over a less strained five-membered ring under certain conditions. researchgate.net For instance, in the ring-closure of an oxirane to form an azetidine, the Gibbs free energy of activation (ΔG) for the formation of the four-membered ring was calculated to be significantly lower than that for the formation of a five-membered pyrrolidine (B122466) ring, explaining the experimental outcome. researchgate.net Similarly, DFT calculations have been used to estimate the activation energies for the ring-closure step in the formation of azetidines and oxetanes. researchgate.net These theoretical tools can be applied to predict the outcomes of reactions involving this compound, such as N-alkylation or ring-opening reactions, by calculating the energy barriers for competing pathways. rsc.orgresearchgate.net

Application of Frontier Molecular Orbital Theory to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. wikipedia.orgsapub.orgufla.br The energy and spatial distribution of these orbitals are critical in predicting the electrophilic and nucleophilic behavior of a molecule.

For this compound, the HOMO is anticipated to be localized primarily on the lone pairs of the nitrogen and oxygen atoms, making these sites the most susceptible to attack by electrophiles. Conversely, the LUMO is expected to be distributed across the antibonding σ* orbitals of the C-N and C-O bonds within the strained four-membered ring. This distribution makes the carbon atoms adjacent to the nitrogen atom electrophilic and prone to nucleophilic attack, which can lead to ring-opening reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Similar Heterocyclic Compounds (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Azetidine | -6.2 | 2.1 | 8.3 |

| Pyrrolidine | -5.8 | 2.5 | 8.3 |

| Piperidine | -5.7 | 2.6 | 8.3 |

| Oxetane | -7.1 | 2.4 | 9.5 |

This table presents generalized data for illustrative purposes; actual values for this compound would require specific computational analysis.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions where multiple products are possible. rsc.orgrsc.org By modeling the potential energy surfaces of reaction pathways, the relative energies of transition states can be calculated, allowing for the prediction of both regioselectivity and stereoselectivity.

In the case of this compound, a key reaction is the nucleophilic ring-opening of the azetidine core. This can occur via attack at either the C2 or C4 position, leading to different regioisomers. The regioselectivity of such reactions is governed by a combination of electronic and steric factors. magtech.com.cn The electronic influence of the hydroxyl and 4-methylcyclohexyl substituents, as well as the steric hindrance they impose, will dictate the preferred site of nucleophilic attack. Computational models can elucidate the activation energy barriers for both potential pathways, with the lower energy barrier corresponding to the major product. acs.orgnih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be rationalized through computational means. nih.gov For reactions involving chiral centers, such as those in this compound, computational modeling can determine the transition state energies for the formation of different diastereomers, thus predicting the stereochemical outcome of the reaction.

Table 2: Conceptual Framework for Predicting Reaction Selectivity using Activation Energies

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Pathway A (forms Regioisomer 1) | ΔG‡A | Major product if ΔG‡A < ΔG‡B |

| Pathway B (forms Regioisomer 2) | ΔG‡B | Minor product if ΔG‡B > ΔG‡A |

This table illustrates the principle of using calculated activation energies to predict reaction outcomes.

Analysis of Strain Energy and Its Impact on Reactivity

The reactivity of four-membered rings like azetidine is significantly influenced by inherent ring strain. rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle, leading to increased potential energy. The strain energy of the parent azetidine ring is approximately 25.4 kcal/mol. This stored energy provides a potent thermodynamic driving force for ring-opening reactions, as the strain is relieved in the resulting acyclic product. rsc.org

In this compound, the fundamental ring strain of the azetidine core is the primary driver of its reactivity in ring-opening transformations. The substituents at the 3-position—the hydroxyl group and the bulky 4-methylcyclohexyl group—can further modulate this strain. The presence of these substituents can introduce additional torsional and steric strain, potentially influencing the activation barriers for ring-opening. Theoretical calculations can quantify these subtle changes in strain energy and correlate them with the observed reactivity of the molecule. For instance, theoretical studies on nitroimine-substituted azetidines have shown that substituents can influence ring stability. bibliotekanauki.pl

Table 3: Comparison of Ring Strain in Cyclic Amines

| Cyclic Amine | Ring Size | Strain Energy (kcal/mol) |

| Aziridine | 3 | ~27 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~6 |

| Piperidine | 6 | ~0 |

This table highlights the significant ring strain in azetidine compared to larger cyclic amines.

Solvent Effects in Theoretical Calculations

The solvent in which a reaction is conducted can have a profound effect on its rate, selectivity, and even the reaction mechanism itself. chemrxiv.orgresearchgate.net Therefore, incorporating solvent effects into theoretical calculations is crucial for obtaining results that accurately reflect experimental reality. Computational chemistry employs two primary models to account for solvation:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is often sufficient for nonpolar solvents or when specific solvent-solute interactions are minimal.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational model. This method is more computationally intensive but is essential for accurately describing reactions where specific interactions, such as hydrogen bonding, play a critical role. chemrxiv.org

For this compound, which possesses a hydroxyl group and a nitrogen atom capable of acting as hydrogen bond donors and acceptors, explicit solvent models would be particularly important when modeling reactions in protic solvents like water or alcohols. These specific interactions can stabilize transition states and intermediates, significantly altering the energy landscape of the reaction.

Table 4: Overview of Solvent Models in Computational Chemistry

| Model Type | Description | Advantages | Disadvantages |

| Implicit | Solvent treated as a continuous dielectric medium. | Computationally efficient; good for general solvent effects. | Does not account for specific solvent-solute interactions like hydrogen bonding. |

| Explicit | Individual solvent molecules are included in the calculation. | High accuracy for systems with specific interactions. | Computationally expensive; requires careful setup of the solvent shell. |

Role As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Utilization as a Chiral Scaffold in Asymmetric Synthesis

The inherent chirality of 3-(4-methylcyclohexyl)azetidin-3-ol, arising from the substituted cyclohexyl ring, makes it an attractive scaffold for asymmetric synthesis. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions, and the structural features of this compound provide a promising foundation for such applications. tcichemicals.com

The synthesis of enantiopure azetidin-3-ol (B1332694) derivatives can be achieved through methods like the diastereoselective Yang photocyclization. nih.gov In this type of reaction, chiral precursors can be cyclized under irradiation to form azetidin-3-ol derivatives with a high degree of diastereoselectivity. nih.gov The presence of the bulky 4-methylcyclohexyl group in this compound can be expected to exert significant steric influence, thereby directing the approach of incoming reagents and enhancing the stereoselectivity of reactions at or near the azetidine (B1206935) ring.

Furthermore, chiral azetidin-3-ones, which are direct precursors to compounds like this compound, can be synthesized with high enantiomeric excess using methods such as gold-catalyzed intermolecular oxidation of alkynes. nih.gov This approach allows for the creation of a chiral center that can then be used to direct subsequent synthetic transformations. The ability to synthesize specific enantiomers of this compound is crucial for its application as a chiral scaffold in the synthesis of optically active molecules, which is of paramount importance in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities. tcichemicals.com

Precursor for the Synthesis of Diverse Azetidine Derivatives with Complex Substitution Patterns

The this compound scaffold serves as a versatile precursor for a wide array of substituted azetidine derivatives. The reactivity of the azetidine ring and its substituents allows for functionalization at multiple positions, leading to molecules with complex substitution patterns.

One common strategy involves the functionalization of the azetidine nitrogen. The nitrogen atom can be derivatized through various reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of functional groups. nih.gov Additionally, the hydroxyl group at the C3 position can be modified or replaced to further diversify the molecular structure.

Ring-opening reactions of the strained four-membered ring offer another powerful method for generating diverse molecular structures. Photogenerated azetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, leading to the formation of highly substituted aminodioxolanes. beilstein-journals.orgnih.govresearchgate.net The regioselectivity of these ring-opening reactions can be influenced by the substituents on the azetidine ring. organic-chemistry.org For instance, the treatment of enantiopure azetidinium salts with various nucleophiles can lead to stereodefined, highly functionalized building blocks. organic-chemistry.org

The following table summarizes some general methods for the synthesis of azetidine derivatives that can be applied to this compound:

| Reaction Type | Description | Potential Products |

| Aza-Michael Addition | The addition of NH-heterocycles to azetidin-3-ylidene acetates to yield functionalized 3-substituted azetidines. nih.gov | Azetidine-amino acid derivatives |

| Suzuki-Miyaura Cross-Coupling | Coupling of brominated azetidine hybrids with boronic acids to introduce aryl or heteroaryl groups. nih.gov | 3-Aryl or 3-heteroaryl azetidines |

| Nucleophilic Substitution | Displacement of a leaving group on the azetidine ring with various nucleophiles. organic-chemistry.org | Diverse substituted azetidines |

Application in the Construction of Highly Functionalized Polycyclic Systems

The unique structural features of this compound make it a valuable building block for the construction of complex polycyclic systems. The strained azetidine ring can participate in various ring-forming reactions, leading to the creation of fused, spirocyclic, and bridged ring systems.

One notable application is in the synthesis of spirocyclic compounds. For example, the chemistry of azetidin-3-ones, precursors to our title compound, has been utilized in the synthesis of oxazaspiro[3.3]heptanones. nih.gov This highlights the potential of using the azetidine ring as a scaffold to build more complex, three-dimensional structures. The steric bulk of the 4-methylcyclohexyl group can play a crucial role in directing the stereochemical outcome of such cyclization reactions, leading to the formation of specific diastereomers.

The construction of polycyclic systems containing an azetidine ring is of significant interest in medicinal chemistry, as these scaffolds can be found in a variety of biologically active natural products and synthetic compounds. The rigidity and defined three-dimensional arrangement of atoms in these systems can lead to enhanced binding affinity and selectivity for biological targets.

Contribution to the Development of Novel Organic Reactions and Methodologies

The study of the reactivity of strained ring systems like this compound often leads to the discovery and development of novel organic reactions and synthetic methodologies.

A prime example is the use of photochemistry to access strained azetidinols. The Norrish-Yang cyclization of α-aminoacetophenones provides a sustainable and efficient route to these highly strained intermediates. beilstein-journals.orgnih.govresearchgate.net The subsequent strain-release-driven ring-opening reactions represent a novel strategy for the desymmetrization of azetidinols and the synthesis of highly functionalized molecules. beilstein-journals.orgnih.govresearchgate.net

Another area of development is the use of catalysis to control the synthesis of azetidines. For instance, lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.gov This method offers a new synthetic route to the azetidine core under mild conditions. The development of such catalytic systems is crucial for improving the efficiency and applicability of azetidine synthesis.

The exploration of the chemistry of this compound and related compounds continues to push the boundaries of organic synthesis, providing new tools and strategies for the construction of complex molecules with potential applications in various fields, including medicinal chemistry and materials science.

Future Research Directions and Unexplored Avenues in 3 4 Methylcyclohexyl Azetidin 3 Ol Chemistry

Development of More Efficient and Atom-Economical Synthetic Routes

One promising avenue is the adoption of catalytic intramolecular cyclization reactions. For instance, methods analogous to the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of epoxides could be adapted. nih.gov This approach would involve the synthesis of a cis-3,4-epoxy amine precursor bearing the 4-methylcyclohexyl group, which could then undergo regioselective ring closure to furnish the desired azetidinol (B8437883). nih.gov Another innovative strategy to explore is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov This method generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion, providing a direct route to the corresponding azetidin-3-one (B1332698), which can then be selectively reduced to the target azetidin-3-ol (B1332694). nih.gov

Photochemical methods, such as the Norrish-Yang cyclization of α-amino ketones, also present a sustainable and powerful tool for constructing the strained azetidinol ring system. beilstein-journals.orguni-mainz.deresearchgate.net This approach utilizes light energy to promote the key ring-forming step from readily accessible precursors. beilstein-journals.orguni-mainz.deresearchgate.net

These modern catalytic and photochemical approaches stand in contrast to more traditional methods that may rely on stoichiometric reagents and generate significant waste. A comparison of potential strategic approaches is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Aminolysis of Epoxides | High regioselectivity, mild reaction conditions. | Synthesis of the required epoxy amine precursor. |

| Gold-Catalyzed Oxidative Cyclization | Bypasses toxic diazo intermediates, high efficiency. | Requires a two-step process (oxidation then reduction). |

| Norrish-Yang Photocyclization | Utilizes sustainable light energy, forms strained rings efficiently. | Potential for side reactions, requires specialized equipment. |

| Traditional Multi-step Synthesis | Well-established chemistry. | Often low atom economy, harsh reaction conditions. |

Exploration of Advanced Stereochemical Control Techniques for All Stereoisomers

The structure of 3-(4-Methylcyclohexyl)azetidin-3-ol contains multiple stereocenters: the C3 of the azetidine (B1206935) ring and the C1 and C4 of the cyclohexyl ring. This results in a number of possible stereoisomers (cis/trans diastereomers of the cyclohexyl ring and R/S configuration at the azetidinol carbon). A comprehensive exploration of the biological activity of this scaffold necessitates access to all possible stereoisomers in high purity.

Future research should focus on developing highly stereoselective synthetic routes. The use of chiral auxiliaries or chiral catalysts will be paramount. For example, adapting the chemistry of chiral sulfinamides could allow for the asymmetric synthesis of key intermediates, leading to enantioenriched azetidin-3-ones. nih.gov Subsequent stereoselective reduction of the ketone would then provide access to specific diastereomers of the final azetidin-3-ol.

Phase-transfer catalysis using novel chiral catalysts is another promising avenue for achieving high enantioselectivity in the formation of substituted azetidines. acs.org Furthermore, enzymatic resolutions could be employed to separate racemic mixtures of key intermediates or the final product, providing access to enantiopure compounds. A systematic investigation into the impact of each stereocenter on the molecule's properties and biological activity will be critical.

| Stereocenter | Possible Configurations | Potential Control Strategy |

| Azetidine C3 | (R) and (S) | Asymmetric synthesis via chiral catalysts or auxiliaries; Stereoselective reduction of a prochiral azetidin-3-one. |

| Cyclohexyl C1, C4 | (cis) and (trans) | Diastereoselective synthesis of the 4-methylcyclohexyl precursor; Chromatographic separation of diastereomers. |

In-Depth Mechanistic Studies of Under-Explored Chemical Transformations

While various methods for azetidine synthesis exist, the precise mechanisms are not always fully elucidated, especially for complex substrates. rsc.org Future work should include in-depth mechanistic studies of the key reactions used to synthesize and functionalize this compound. For instance, in a potential gold-catalyzed cyclization route, understanding the nature of the α-oxo gold carbene intermediate and the factors governing the subsequent intramolecular N-H insertion would be crucial for optimizing the reaction. nih.gov

Furthermore, the reactivity of the resulting azetidinol itself is a fertile ground for investigation. The strained four-membered ring can undergo a variety of ring-opening reactions, and the presence of the hydroxyl group provides a handle for further functionalization. beilstein-journals.orgrsc.org Mechanistic studies on the regioselective ring-opening of this specific azetidinol with various nucleophiles would provide valuable information for its use as a synthetic intermediate. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model transition states and reaction pathways, providing insights that can guide experimental design. acs.org

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery process, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. The development of a robust and reliable synthetic route to the this compound core would enable its use as a key building block in automated synthesis platforms.

Recent advances in capsule-based automated synthesis allow for the rapid and safe production of compound libraries without manual intervention for purification. synplechem.com This technology could be applied to the derivatization of the azetidinol core, for example, by reacting the azetidine nitrogen or the hydroxyl group with a diverse set of building blocks. synplechem.comnih.gov Such an approach would enable the rapid generation of a library of analogues for biological screening.

HTE techniques could then be used to screen these libraries against a panel of biological targets, allowing for the rapid identification of structure-activity relationships (SAR). This synergistic approach of automated synthesis and HTE would significantly accelerate the exploration of the chemical space around the this compound scaffold.

| Technology | Application in this compound Chemistry | Expected Outcome |

| Automated Synthesis | Derivatization of the core scaffold with various functional groups. | Rapid generation of a diverse chemical library. |

| High-Throughput Experimentation | Screening of the chemical library against biological targets. | Identification of hits and initial SAR. |

Design of Novel Catalytic Systems for Specific Transformations of Azetidinols

The development of novel catalytic systems specifically tailored for the transformations of this compound would open up new avenues for its application. For example, catalysts that can effect the regioselective and stereoselective functionalization of the azetidine ring C-H bonds would be highly valuable. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been shown to be effective for azetidine synthesis and could potentially be adapted for further functionalization. rsc.org

Moreover, new catalysts for the controlled ring-opening of the azetidinol would be highly desirable. This would allow the strained ring to be used as a latent reactive group, which could be unmasked under specific catalytic conditions. The design of catalysts that can differentiate between the various functional groups in the molecule would be a key challenge. This could involve the development of new transition metal complexes with bespoke ligand architectures or the exploration of organocatalytic systems.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methylcyclohexyl)azetidin-3-ol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions such as alkylation of azetidine precursors with 4-methylcyclohexyl halides or reductive amination of ketones. Key conditions include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Catalytic hydrogenation : For reducing intermediates, palladium on carbon (Pd/C) under hydrogen gas improves stereochemical control .

- Temperature control : Elevated temperatures (60–80°C) accelerate ring closure but require monitoring to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR spectroscopy : Focus on ¹H and ¹³C chemical shifts for the azetidine ring protons (δ 3.0–4.0 ppm) and methylcyclohexyl substituents (δ 1.0–2.5 ppm). Coupling patterns reveal stereochemistry .

- X-ray crystallography : Resolves spatial arrangements of the strained azetidine ring and substituent orientation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 195 for [M+H]⁺) confirm molecular weight, while fragmentation patterns validate functional groups .

Q. What are the key physicochemical properties of this compound that influence its behavior in experimental settings?

- Methodological Answer :

- Solubility : Moderate polarity due to the hydroxyl group enables dissolution in polar solvents (e.g., ethanol, DMSO), critical for biological assays .

- Stability : Susceptibility to oxidation necessitates storage under inert atmospheres (argon/nitrogen) and avoidance of strong acids/bases .

- Reactivity : The hydroxyl group participates in hydrogen bonding, affecting crystallization and interaction with biological targets .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation in multi-step reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- Continuous flow reactors : Enhance scalability and reduce side reactions compared to batch processes .

- Byproduct analysis : Use LC-MS or GC-MS to track impurities; silica gel chromatography or recrystallization improves purity .

Q. What strategies are recommended for analyzing contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) in this compound derivatives?

- Methodological Answer :

- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- Dynamic NMR studies : Resolve conformational exchange broadening by varying temperature or solvent .

- Crystallographic validation : Use X-ray structures to resolve ambiguities in stereochemical assignments .

Q. How does the methylcyclohexyl substituent influence the compound's reactivity compared to other azetidin-3-ol derivatives?

- Methodological Answer :

- Steric effects : The bulky methylcyclohexyl group hinders nucleophilic attack at the azetidine ring, slowing reactions like oxidation .

- Electronic effects : Electron-donating methyl groups stabilize intermediates in substitution reactions, altering regioselectivity .

- Comparative studies : Synthesize analogs (e.g., 3-(4-chlorophenyl) derivatives) to isolate substituent effects on reaction kinetics .

Q. What methodologies are suitable for studying the biological activity of this compound, particularly its interactions with neurological targets?

- Methodological Answer :

- Enzyme inhibition assays : Test activity against acetylcholinesterase (AChE) using Ellman’s method to quantify IC₅₀ values .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) identify affinity profiles .

- Molecular docking : Simulate interactions with protein targets (e.g., NMDA receptors) to rationalize observed bioactivity .

Data Contradiction Analysis

- Example Contradiction : Discrepancies in reported solubility (e.g., aqueous vs. organic solvent stability).

- Resolution : Perform accelerated stability studies under varying pH and temperature conditions, validated by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.